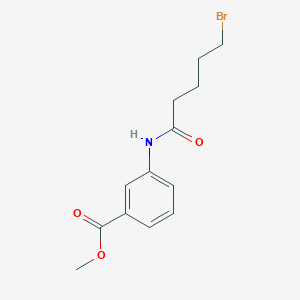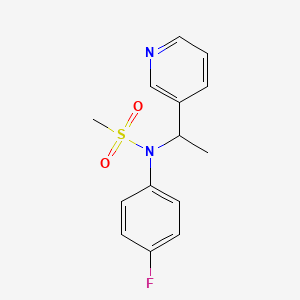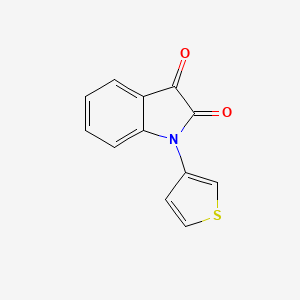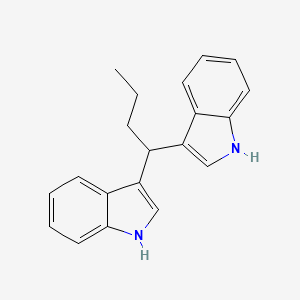
3,3'-(butane-1,1-diyl)bis(1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of 3,3'-(butane-1,1-diyl)bis(1H-indole) consists of two indole moieties connected by a butyl chain, making it a unique and interesting compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) can be achieved through several methods. One common approach involves the alkylation of indole with a suitable butyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the butyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3'-(butane-1,1-diyl)bis(1H-indole) may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
3,3'-(butane-1,1-diyl)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学研究应用
3,3'-(butane-1,1-diyl)bis(1H-indole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3,3'-(butane-1,1-diyl)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Studied for its affinity for serotonin receptors
Uniqueness
3,3'-(butane-1,1-diyl)bis(1H-indole) is unique due to its dual indole moieties connected by a butyl chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
属性
分子式 |
C20H20N2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
InChI |
InChI=1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3 |
InChI 键 |
YJCSYGCYBUOJMI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
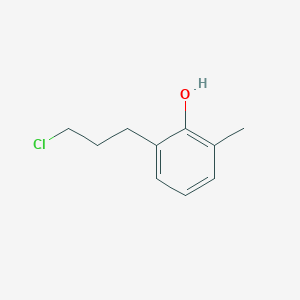
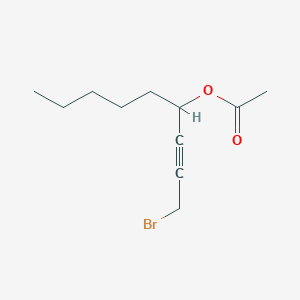
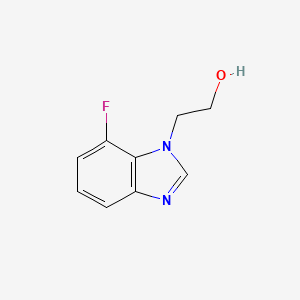
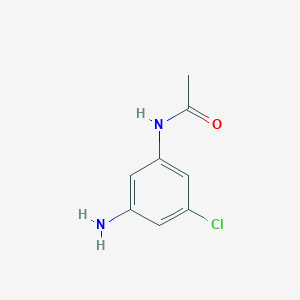
![[2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine](/img/structure/B8351624.png)
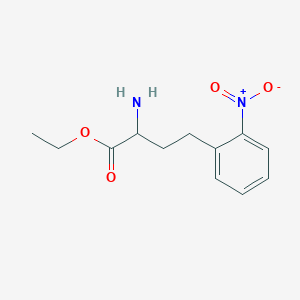
![5-Amino-1-[n-propylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8351632.png)
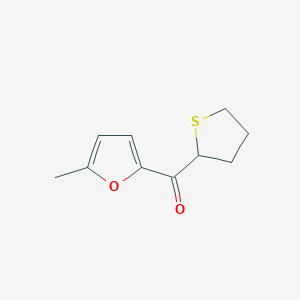
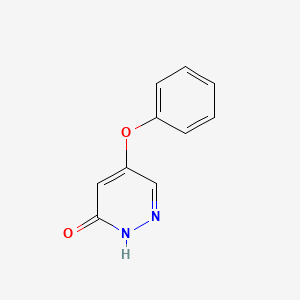
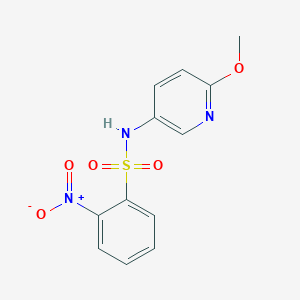
![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)
